Product packaging for 1-cycloheptyl-1H-pyrazole(Cat. No.:)

1-cycloheptyl-1H-pyrazole

Cat. No.: B1358303
M. Wt: 164.25 g/mol
InChI Key: DBMOSJYCLCNUFZ-UHFFFAOYSA-N
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Description

1-cycloheptyl-1H-pyrazole is a chemical compound featuring a pyrazole core substituted at the nitrogen (N1) position with a cycloheptyl group. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its widespread applications in developing biologically active molecules . This specific modification alters the compound's steric and electronic properties, making it a valuable intermediate for constructing more complex target structures. The primary research value of this compound lies in its role as a versatile building block, particularly in the synthesis of potential protein kinase inhibitors (PKIs) . The pyrazole ring is a key structural component in several US FDA-approved kinase inhibitor drugs, such as Crizotinib, Erdafitinib, and Pirtobrutinib, highlighting its significant pharmacological potential . The N1-substitution, as seen with the cycloheptyl group in this compound, is a common and critical strategy in drug design. This modification can fine-tune the molecule's physicochemical characteristics, binding affinity, and metabolic stability, thereby helping researchers optimize the properties of their lead compounds . Researchers utilize this compound in various exploratory pathways, including the development of new anticancer, anti-inflammatory, and antimicrobial agents . Its structure serves as a central template for designing novel molecules that can interact with a range of enzymatic targets. This product is intended for use in laboratory research settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B1358303 1-cycloheptyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-cycloheptylpyrazole

InChI

InChI=1S/C10H16N2/c1-2-4-7-10(6-3-1)12-9-5-8-11-12/h5,8-10H,1-4,6-7H2

InChI Key

DBMOSJYCLCNUFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=CC=N2

Origin of Product

United States

Conclusion

The pyrazole (B372694) nucleus is a cornerstone of modern heterocyclic chemistry, valued for its synthetic versatility and the wide range of activities its derivatives possess. N-substituted pyrazoles, in particular, are a focal point of ongoing research, with continuous development in synthetic methods aimed at achieving greater efficiency and regioselectivity. The compound 1-cycloheptyl-1H-pyrazole, while not extensively studied itself, represents a typical example of an N-alkyl pyrazole. Its synthesis can be achieved through established protocols like direct N-alkylation or condensation reactions. Its chemical character is defined by the reactive aromatic pyrazole ring and the sterically influential, yet chemically robust, cycloheptyl group. This structure makes it a potential intermediate for the synthesis of more elaborate molecules with applications in various fields of chemical science.

Computational and Theoretical Investigations of 1 Cycloheptyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic characteristics of heterocyclic compounds. nih.govdoaj.org For 1-cycloheptyl-1H-pyrazole, DFT calculations offer a detailed perspective on its molecular geometry, electron distribution, and reactivity. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p) or TZVP, are commonly employed to optimize molecular geometries and predict spectroscopic properties. researchgate.netnih.govderpharmachemica.com

The initial step in the computational analysis involves geometry optimization, which determines the most stable three-dimensional conformation of the this compound molecule. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. derpharmachemica.com DFT studies on similar pyrazole (B372694) derivatives show that the pyrazole ring itself is generally planar. nih.govdoaj.org The cycloheptyl group, attached at the N1 position, will adopt its most stable chair-like or boat-like conformation to minimize steric hindrance.

The electronic structure analysis provides information on how electrons are distributed within the molecule. Calculations on related pyrazole systems indicate a delocalized π-electron system within the pyrazole ring, which contributes to its aromaticity and stability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: The following data are representative values based on DFT calculations for substituted pyrazole compounds and are intended to be illustrative.

Parameter Predicted Value
Bond Lengths (Å)
N1-N2 1.34
N2-C3 1.33
C3-C4 1.40
C4-C5 1.38
C5-N1 1.37
N1-C(cycloheptyl) 1.48
**Bond Angles (°) **
C5-N1-N2 112.0
N1-N2-C3 106.0
N2-C3-C4 111.0
C3-C4-C5 105.0
C4-C5-N1 106.0

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface. cbijournal.com

In the MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow) : These areas, rich in electrons, are typically located around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Regions (Blue) : These electron-deficient areas are generally found around the hydrogen atoms of both the pyrazole and cycloheptyl rings. These regions are indicative of sites prone to nucleophilic attack. researchgate.net

Neutral Regions (Green) : These areas represent regions with a balanced electrostatic potential. researchgate.net

The MEP analysis helps in understanding intermolecular interactions and identifying potential hydrogen bond acceptor sites. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. irjweb.com

LUMO : This orbital functions as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxibiology.com A small energy gap implies high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents. scispace.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The following data are representative values based on DFT calculations for substituted pyrazole compounds.

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap (ΔE) 5.7

To gain a more quantitative insight into local reactivity, Fukui functions are calculated. researchgate.net These functions are derived from DFT and help to identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net The Fukui function analyzes the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This allows for a precise pinpointing of the most reactive centers, offering a more detailed picture than MEP analysis alone. researchgate.net For this compound, these calculations would likely identify one of the pyrazole ring carbons as the primary site for electrophilic substitution and the nitrogen atoms as key nucleophilic centers.

Tautomerism involves the migration of a proton, leading to structural isomers that are in equilibrium. semanticscholar.org Pyrazole and its derivatives are known to exhibit annular tautomerism, where a proton can shift between the two nitrogen atoms (N1 and N2). semanticscholar.org However, in this compound, the presence of the cycloheptyl substituent at the N1 position "fixes" the structure. mdpi.com This substitution prevents the annular tautomerism that is characteristic of unsubstituted pyrazole. d-nb.info

DFT calculations can be used to confirm the stability of this single tautomeric form. By calculating the Gibbs free energy of the existing this compound and comparing it to a hypothetical 1-cycloheptyl-2H-pyrazole tautomer, the calculations would overwhelmingly demonstrate the superior stability of the N1-substituted isomer.

Reaction Mechanism Studies Using DFT and Ab Initio Methods

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. researchgate.net Using DFT and ab initio methods, researchers can map the entire potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. escholarship.org

For instance, the synthesis of pyrazoles often involves cycloaddition reactions. nih.govresearchgate.net DFT calculations can model the reaction pathway, determine whether the mechanism is concerted or stepwise, and calculate the activation energy. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions to improve yields. researchgate.net Similarly, the reactivity of the synthesized this compound in subsequent reactions, such as electrophilic aromatic substitution, can be studied to predict regioselectivity and reaction rates.

Compound Names

Elucidation of Transition States and Activation Energies

Computational chemistry provides powerful methods for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies (Ea) or Gibbs free energies of activation (ΔG‡). These calculations are crucial for predicting reaction kinetics and understanding mechanistic pathways.

Studies on various pyrazole derivatives have explored a range of reactions, from isomerization to alkylation and proton transfer. For instance, the isomerization of N-substituted pyrazoles has been shown through DFT modeling to have a high activation Gibbs energy, in some cases between 50 and 70 kcal/mol nih.gov. Specific calculated values for certain aryl- and alkyl-substituted pyrazoles were found to be approximately 55.4 kcal/mol and 68.3 kcal/mol, respectively nih.gov.

The regioselectivity of N-alkylation is another area where activation energy calculations have provided significant insight. For a generic pyrazole, alkylation at the N1 versus the N2 position can be computationally assessed. One study using a simple alkylating agent calculated activation energies of 6.4 kcal/mol for N1 alkylation and 9.4 kcal/mol for N2 alkylation wuxiapptec.com. However, when a more complex reagent capable of forming hydrogen bonds was modeled, the selectivity reversed, with activation energies of 18.0 kcal/mol for the N1 position and 15.0 kcal/mol for the N2 position wuxiapptec.com. This reversal was attributed to the stabilization of the N2 transition state by a strong hydrogen bond wuxiapptec.com.

Proton transfer, a fundamental process in pyrazole chemistry, has also been extensively modeled. Intramolecular single proton transfer, corresponding to annular tautomerism, involves a very high activation energy barrier, calculated to be in the range of 45.7–55.5 kcal/mol ias.ac.inias.ac.inresearchgate.netnih.gov. In contrast, intermolecular double proton transfer between two pyrazole molecules (a dimer) proceeds through a much lower energy barrier, with calculated activation energies in the range of 11.4–19.36 kcal/mol ias.ac.inias.ac.inresearchgate.net.

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
N-substituted Pyrazole IsomerizationDFT55.4 - 68.3 nih.gov
N1-Alkylation (generic agent)DFT6.4 wuxiapptec.com
N2-Alkylation (generic agent)DFT9.4 wuxiapptec.com
N1-Alkylation (H-bonding agent)DFT18.0 wuxiapptec.com
N2-Alkylation (H-bonding agent)DFT15.0 wuxiapptec.com
Intramolecular Proton TransferDFT (B3LYP), MP245.7 - 55.5 ias.ac.inias.ac.inresearchgate.netnih.gov
Intermolecular Double Proton TransferDFT (B3LYP), MP211.4 - 19.4 ias.ac.inias.ac.inresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations

Identifying a transition state structure is only one part of mapping a reaction mechanism. It is essential to confirm that this first-order saddle point correctly connects the intended reactants and products on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations serve this purpose researchgate.netrowansci.com. An IRC calculation traces the minimum energy path downhill from the transition state in both the "forward" and "backward" directions rowansci.comuni-muenchen.deq-chem.com.

The IRC is defined as the mass-weighted steepest descent path from a transition state missouri.edu. By following this path, chemists can verify the connectivity of reactants, transition states, and products, providing a clear picture of the reaction trajectory researchgate.net. For reactions involving pyrazole derivatives, such as cycloadditions or alkylations, IRC calculations are routinely performed to elucidate the mechanism researchgate.netnih.gov. The successful connection of the transition state to the expected minima confirms the validity of the proposed reaction pathway researchgate.net. The calculation begins at the optimized transition state geometry and takes a series of small steps along the imaginary frequency mode, which represents the motion over the energy barrier rowansci.comq-chem.com.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these effects using various solvent models, which can be broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant, making calculations computationally efficient wikipedia.orgwikipedia.orgq-chem.com.

These models have been applied to study pyrazole derivatives to understand how solvents impact their properties and reactivity. For example, theoretical investigations on pyrazolone (B3327878) isomers have shown that both substituents and solvents can influence their relative stability nih.gov. In a study on the N-alkylation of pyrazole derivatives, IRC calculations were performed that explicitly considered the effects of the solvent researchgate.net. Another study found that polar aprotic solvents lead to a lower activation energy barrier for alkylation compared to polar protic or nonpolar solvents researchgate.net. The choice of solvent can also determine the prevalent tautomeric form of a pyrazole derivative, with more polar solvents favoring more polar tautomers nih.gov.

Furthermore, solvent molecules can play a direct, participatory role in the reaction mechanism. A computed study on 1H-pyrazole-5-thiol highlighted the significant contribution of solvent molecules to intermolecular proton transfer nih.gov. Calculations have quantified the reduction in activation energy for proton transfer when assisted by a single water or ammonia (B1221849) molecule, demonstrating the solvent's role as a catalyst ias.ac.inias.ac.in.

Proton Transfer Mechanisms in Pyrazole Derivatives

Proton transfer is a key tautomeric process in N-unsubstituted pyrazoles. Computational studies have provided deep insights into the mechanisms and energetics of this process. The primary mechanisms investigated are intramolecular proton transfer (annular tautomerism), intermolecular double proton transfer in dimers, and solvent-assisted proton transfer ias.ac.inias.ac.in.

Intramolecular Single Proton Transfer: This process involves the direct migration of a proton from one ring nitrogen to the other within a single molecule. Calculations consistently show this mechanism has a very high activation energy, typically in the range of 45–55 kcal/mol, making it kinetically unfavorable under normal conditions ias.ac.inias.ac.inresearchgate.netnih.gov.

Intermolecular Double Proton Transfer: Pyrazole derivatives readily form hydrogen-bonded dimers. Within this dimer, a concerted or sequential transfer of two protons can occur. This pathway has a significantly lower activation energy barrier compared to the intramolecular route, with calculated values ranging from approximately 11 to 19 kcal/mol ias.ac.inias.ac.inresearchgate.net. This suggests that for tautomerization, the intermolecular pathway via dimers is much more likely.

Solvent-Assisted Proton Transfer: A third mechanism involves the participation of solvent molecules, such as water or ammonia, which can act as a proton shuttle. A single water molecule can significantly lower the activation barrier for proton transfer to a range of 26.6–31.8 kcal/mol ias.ac.inias.ac.in. Ammonia is even more effective, reducing the barrier to 17.3–22.5 kcal/mol ias.ac.inias.ac.in. This highlights the crucial role that protic or basic solvents can play in facilitating tautomerization.

Proton Transfer MechanismComputational MethodActivation Energy Range (kcal/mol)Reference
Intramolecular (Single)B3LYP/MP245.7 - 55.5 ias.ac.inias.ac.inresearchgate.netnih.gov
Intermolecular (Double, in Dimer)B3LYP/MP211.4 - 19.4 ias.ac.inias.ac.inresearchgate.net
Water-AssistedMP226.6 - 31.8 ias.ac.inias.ac.in
Ammonia-AssistedMP217.3 - 22.5 ias.ac.inias.ac.in

Quantum Chemical Studies on Electronic Properties

Quantum chemical calculations are widely used to determine the electronic properties of molecules, which govern their reactivity, stability, and spectroscopic characteristics eurasianjournals.comnih.gov. For pyrazole derivatives, methods like DFT are employed to compute a range of electronic descriptors nih.govmodern-journals.com.

Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability nih.gov. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution on the molecule's surface nih.gov. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions nih.gov. For pyrazoles, the pyridine-like nitrogen atom is typically an electron-rich site, susceptible to electrophilic attack or protonation.

Other calculated properties include ionization potentials, electron affinities, dipole moments, and various reactivity indices nih.gov. These computational data help to build structure-activity relationships and guide the rational design of new pyrazole derivatives with desired properties nih.gov. For instance, DFT calculations have been used to determine ground-state and excited-state geometries, vibrational frequencies, and spectroscopic properties of novel pyrazole-containing compounds, showing good agreement with experimental data researchgate.netnih.gov.

Electronic Property/DescriptorPurposeTypical Computational Method
HOMO/LUMO Energies & GapAssess chemical reactivity and kinetic stabilityDFT (e.g., B3LYP, M06-2X)
Molecular Electrostatic Potential (MEP)Identify electrophilic and nucleophilic sitesDFT
Ionization PotentialMeasure energy to remove an electronDFT
Electron AffinityMeasure energy released when adding an electronDFT
Dipole MomentQuantify molecular polarityDFT
Vibrational FrequenciesPredict IR/Raman spectra for structural confirmationDFT (e.g., B3LYP)

The provided literature discusses in detail the synthesis of pyrazole derivatives biointerfaceresearch.comresearchgate.netnih.gov, their complexation with transition metals nih.govrsc.orgmocedes.org, structural characterization via X-ray crystallography nih.govresearchgate.netcardiff.ac.uk, and spectroscopic analysis. nih.govmdpi.comnih.govekb.eg There are also general discussions on the influence of substituents on metal-ligand bonding. nih.govnih.govdtic.mil

Unfortunately, without any specific studies on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of content for the specified sections—such as the design and synthesis of its chelating ligands, its complexation behavior with specific transition metals, its coordination modes, and the structural features of its potential complexes—would amount to speculation and would not be based on verifiable research findings.

Therefore, the requested article cannot be generated at this time due to the absence of specific scientific data for the subject compound.

Coordination Chemistry of 1 Cycloheptyl 1h Pyrazole Ligands

Investigation of Metallophilic Interactions in Pyrazolate Clusters

The coordination of pyrazolate ligands, derived from the deprotonation of pyrazoles such as 1-cycloheptyl-1H-pyrazole, to d¹⁰ metal ions like those of the coinage metals (Cu, Ag, Au), frequently results in the formation of multinuclear clusters. A key feature of these clusters is the presence of metallophilic interactions, which are weak, attractive, closed-shell interactions between the metal centers. These interactions, though weaker than conventional covalent bonds, are crucial in determining the geometry, stability, and photophysical properties of the resulting clusters. The steric bulk of the substituent at the N1 position of the pyrazole (B372694) ring, such as the cycloheptyl group, plays a significant role in influencing the nuclearity and structure of these metal aggregates.

Research into pyrazolate clusters, particularly those of gold(I), has revealed a common propensity to form cyclic trimers, [Au₃(μ-pz)₃], and tetramers, [Au₄(μ-pz)₄]. nih.gov These structures are often planar or nearly planar and can aggregate further in the solid state through intermolecular M···M contacts. nih.gov The investigation of these interactions relies heavily on single-crystal X-ray diffraction, which allows for the precise measurement of intermetallic distances. An M···M distance shorter than the sum of the van der Waals radii of the metals is considered indicative of a metallophilic interaction. For gold, this is often cited as being less than approximately 3.2 Å. researchgate.net

Detailed studies on sterically hindered pyrazolate ligands, such as 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole (HL), provide significant insight into the nature of these interactions, which are analogous to what would be expected for clusters derived from this compound. For instance, the crystallization of "[AuL]" can yield both a cyclic trimer, [Au₃(μ-L)₃], and a cyclic tetramer, [Au₄(μ-L)₄]. acs.org In the tetrameric cluster, the Au···Au distances were found to be in the range of 3.1645(6)–3.1878(7) Å, clearly indicating the presence of aurophilic (Au···Au) interactions. acs.org

A particularly fruitful area of investigation has been the formation of heterometallic clusters, where the pyrazolate framework facilitates interactions between different d¹⁰ metals. The addition of a silver salt like AgBF₄ to a solution containing the gold pyrazolate tetramer resulted in the formation of a mixed-metal cluster, [Ag₂Au₄(μ₃-L)₄]²⁺. acs.org In this new structure, two Ag⁺ ions cap the square Au₄ core. nih.gov

The investigation revealed significant Ag···Au metallophilic interactions with bond distances between 2.9344(12) and 2.9346(10) Å. acs.org Interestingly, the formation of these Ag···Au bonds was found to strengthen the existing aurophilic interactions within the Au₄ ring. The average Au···Au distance in the mixed-metal cluster shortened to 3.1762(9) Å from 3.2515(17) Å in the parent Au₄ cluster. acs.org This cooperative effect highlights the complex interplay of metallophilic forces in these multinuclear systems.

Conversely, the interaction with a copper salt, [Cu(NCMe)₄]PF₆, led to the fragmentation of the gold cluster and the formation of a different type of complex, a [Cu₂Au₂(μ-L)₄]²⁺ helicate. nih.gov Within this structure, a significant aurophilic interaction was maintained with a Au···Au distance of 2.9483(4) Å. acs.org

These findings demonstrate that the pyrazolate ligand scaffold is highly effective at bringing metal centers into close proximity, enabling the study of various metallophilic interactions. The nature of the resulting cluster and the specific interactions observed are influenced by the stoichiometry and the type of metals used. Computational studies, including Density Functional Theory (DFT), are often employed alongside experimental data to further understand the electronic structure and bonding in these clusters, confirming the attractive nature of these weak metal-metal bonds. nsf.govmdpi.com

Table of Research Findings on Metallophilic Interactions in Substituted Pyrazolate Clusters

The following table summarizes key intermetallic distances found in representative gold and silver-gold pyrazolate clusters, illustrating the range of metallophilic interactions.

ClusterInteraction TypeMetal···Metal Distance (Å)Reference
[Au₄(μ-L)₄]Au···Au (Aurophilic)3.1645(6) - 3.1878(7) acs.org
[Ag₂Au₄(μ₃-L)₄]²⁺Ag···Au (Argentophilic-Aurophilic)2.9344(12) - 2.9346(10) acs.org
[Ag₂Au₄(μ₃-L)₄]²⁺Au···Au (Aurophilic)3.1762(9) (average) acs.org
[Cu₂Au₂(μ-L)₄]²⁺Au···Au (Aurophilic)2.9483(4) acs.org
*L = 3-(pyrid-2-yl)-5-tertbutyl-pyrazolate

Mechanistic Insights into Reactions Involving 1 Cycloheptyl 1h Pyrazole

Detailed Investigation of Synthetic Reaction Pathways

The formation of the 1-cycloheptyl-1H-pyrazole core primarily follows established pyrazole (B372694) synthesis routes, with the Knorr pyrazole synthesis being a foundational method. jk-sci.combeilstein-journals.orgresearchgate.net This pathway involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com For this compound, the key reactants are cycloheptylhydrazine (B91774) and a suitable 1,3-dielectrophile.

Knorr Synthesis Pathway: The most common pathway is the reaction between cycloheptylhydrazine and a 1,3-dicarbonyl compound, which proceeds through a series of condensation and cyclization steps. beilstein-journals.orgnih.gov The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of cycloheptylhydrazine on one of the carbonyl groups of the dicarbonyl compound. jk-sci.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is often catalyzed by acid, which facilitates both the initial condensation and the final dehydration step. chemhelpasap.com

Alternative Pathways: Other synthetic strategies include the reaction of cycloheptylhydrazine with α,β-unsaturated carbonyl compounds. beilstein-journals.orgmdpi.com This pathway first forms a pyrazoline intermediate via a Michael addition, which is then oxidized to the aromatic pyrazole. mdpi.com Additionally, multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient route. For instance, a ketone, diethyl oxalate, and an arylhydrazine can react to form 1,3,4,5-substituted pyrazoles. nih.gov Metal-catalyzed methods, such as those involving titanium, provide novel routes that form the N-N bond through processes like oxidation-induced reductive elimination from diazatitanacyclohexadiene intermediates. nih.gov

A summary of common synthetic precursors for pyrazole formation is presented below.

Reactant ClassSpecific Example(s)General Role in PathwayReference
HydrazinesCycloheptylhydrazineProvides the N-N backbone of the pyrazole ring. jk-sci.com
1,3-DicarbonylsAcetylacetone (B45752), MalondialdehydeProvides the C-C-C backbone of the pyrazole ring. mdpi.com
α,β-Unsaturated CarbonylsAcrolein, Methyl vinyl ketoneForms a pyrazoline intermediate which is then oxidized. beilstein-journals.org
AlkynesTerminal or Internal AlkynesParticipate in [3+2] cycloaddition reactions with diazo compounds or in metal-catalyzed multicomponent reactions. nih.govorganic-chemistry.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification of transient species. In the synthesis of this compound, several key intermediates have been proposed and, in some cases, characterized.

Hydrazone and Enamine Intermediates: In the Knorr synthesis, the initial reaction between cycloheptylhydrazine and a 1,3-dicarbonyl compound can proceed via two main branches. One involves the formation of a hydrazone by condensation at one carbonyl group. The other involves the formation of an enamine by condensation of the hydrazine with the enol form of the dicarbonyl. These initial adducts are crucial for the subsequent cyclization.

Pyrazoline Intermediates: Following the initial condensation, intramolecular cyclization occurs, leading to a non-aromatic, five-membered heterocyclic intermediate known as a pyrazoline (or dihydropyrazole). researchgate.netijirset.comdergipark.org.tr Specifically, a hydroxylpyrazolidine intermediate is often observed. rsc.org The final step in the synthesis is the elimination of a water molecule from this pyrazoline intermediate to form the stable, aromatic pyrazole ring. mdpi.com In syntheses starting from α,β-unsaturated ketones, the pyrazoline is formed via a Michael addition and is a stable, isolable intermediate that requires a separate oxidation step to be converted to the pyrazole.

Metal-Complex Intermediates: In more contemporary, metal-catalyzed syntheses, the intermediates are often organometallic complexes. For example, in titanium-mediated syntheses, a diazatitanacyclohexadiene has been identified as a key intermediate. nih.gov The pyrazole product is formed from this complex via an oxidation-induced N-N bond reductive elimination. Mechanistic studies propose that a 2-electron oxidation of this intermediate triggers an electrocyclic ring closure to form the pyrazole ring. nih.govrsc.orgumn.edu

Intermediate TypeFormation PathwayRole in MechanismCharacterization Method(s)
Hydrazone/EnamineCondensation of hydrazine and dicarbonylInitial adduct prior to cyclizationHPLC-MS, Spectroscopic observation
Pyrazoline (Hydroxylpyrazolidine)Intramolecular cyclization of hydrazone/enamineDirect precursor to the aromatic pyrazoleIsolation, NMR, Mass Spectrometry
DiazatitanacyclohexadieneCoupling of alkyne, nitrile, and Ti-imido complexPrecursor to oxidation-induced N-N couplingComputational Studies, Stoichiometric Reactions

Studies on Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound reacts with cycloheptylhydrazine, two different regioisomeric pyrazole products can be formed. rsc.org The control of regioselectivity is a significant challenge and is influenced by several factors:

Electronic Effects: The initial nucleophilic attack occurs preferentially at the more electrophilic carbonyl carbon of the dicarbonyl compound. Electron-withdrawing groups on the dicarbonyl can direct the initial attack.

Steric Effects: The bulky cycloheptyl group on the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of one regioisomer over the other. In the N-alkylation of unsymmetrical pyrazoles, the major product is often controlled by sterics. mdpi.comsemanticscholar.org

Reaction Conditions: The pH of the reaction medium is critical. Under acidic conditions, the reaction mechanism can favor one pathway, while neutral or basic conditions might favor another, leading to different isomeric ratios. rsc.org Solvent choice can also influence the outcome. researchgate.net For instance, catalyst-free Michael addition reactions have been shown to yield N1-alkylated pyrazoles with high regioselectivity. researchgate.netacs.org

Stereoselectivity: The term stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of forming the aromatic this compound ring, this is generally not a factor as the final product is planar and achiral. However, stereoselectivity becomes highly relevant in subsequent reactions involving the pyrazole ring or in reactions where the cycloheptyl group could adopt different conformations that influence the approach of reagents. For example, in the Michael addition of pyrazoles to conjugated carbonyl alkynes, the stereoselectivity can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate catalyst. nih.gov

Catalytic Cycles and the Role of Catalysts in Pyrazole Formation and Transformation

Catalysts play a pivotal role in many synthetic routes to pyrazoles by increasing reaction rates, improving yields, and controlling selectivity.

Brønsted Acid Catalysis: In the classic Knorr synthesis, Brønsted acids (e.g., acetic acid, HCl) are commonly used as catalysts. jk-sci.com The catalytic cycle involves:

Protonation of a carbonyl group on the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by cycloheptylhydrazine.

Catalysis of the dehydration of the intermediate hydrazone and the final pyrazoline intermediate to form the aromatic ring. jk-sci.com

Regeneration of the acid catalyst upon elimination of water.

Lewis Acid Catalysis: Lewis acids, such as zinc oxide (ZnO) nanoparticles or samarium chloride (SmCl₃), can also catalyze pyrazole synthesis. nih.govnih.gov They function by coordinating to the carbonyl oxygen atoms, which activates the dicarbonyl substrate towards nucleophilic attack. This approach is often used in "green" chemistry protocols.

Transition Metal Catalysis: A variety of transition metals, including titanium, copper, ruthenium, and palladium, are used to catalyze alternative pyrazole syntheses. nih.govnih.govorganic-chemistry.org Each metal operates through a distinct catalytic cycle.

Titanium-based catalysts can mediate multicomponent reactions where the key step is an oxidative N-N coupling within a diazatitanacycle intermediate. nih.gov

Copper-catalyzed reactions often involve [3+2] cycloadditions or oxidative C-H/N-H annulation processes. organic-chemistry.org

Ruthenium catalysts can facilitate acceptorless dehydrogenative coupling reactions, for example, between 1,3-diols and hydrazines, producing pyrazoles with water and hydrogen gas as the only byproducts. organic-chemistry.org

These advanced catalytic systems provide access to complex pyrazole structures under mild conditions and with high efficiency.

Structure Activity Relationship Sar Studies of 1 Cycloheptyl 1h Pyrazole Derivatives in Vitro/mechanistic Focus

Systematic Modification of the 1-Cycloheptyl-1H-pyrazole Scaffold and its Impact on In Vitro Activity

Systematic modification of the this compound scaffold involves altering substituents at various positions on the pyrazole (B372694) ring to optimize biological activity. The pyrazole core is a versatile framework that allows for diverse substitutions, significantly impacting the compound's physicochemical properties and its ability to interact with target proteins. nih.govresearchgate.net

Key modifications and their observed effects on in vitro activity include:

Substitution at the N-1 Position: The substituent at the N-1 position of the pyrazole ring is critical for activity. While the focus is on the cycloheptyl group, studies on related scaffolds have shown that varying the N-1 substituent from small alkyl groups to larger aryl or cycloalkyl moieties can drastically alter binding affinity and selectivity for different targets. nih.govnih.gov For instance, in some series of bis-pyrazole molecules, alkyl substitution at one of the N-1 positions was found to be important for inhibitory activity. nih.gov

Substitution at C-3, C-4, and C-5 Positions: The groups attached to the carbon atoms of the pyrazole ring are pivotal for defining the molecule's interaction with the active site of a target enzyme or receptor.

Aryl Substituents: The introduction of aryl groups, particularly at the C-3 and C-5 positions, is a common strategy. The nature and substitution pattern of these aryl rings (e.g., presence of fluorine, chloro, or methoxy (B1213986) groups) can fine-tune electronic and steric properties, leading to enhanced potency. nih.govnih.gov For example, in a series of pyrazole-based COX-2 inhibitors, a 4-sulfonamidophenyl or 4-methylsulfonylphenyl group is a common feature for achieving selectivity. ju.edu.sanih.gov

Linkers and Functional Groups: The incorporation of different linkers (e.g., -C-C-, -C-N-, -C-O-) or functional groups like amides, sulfonamides, or nitriles can introduce new hydrogen bonding or hydrophobic interactions, thereby modulating activity. nih.govnih.gov In one study, replacing a methanesulfonamide (B31651) moiety was found to be detrimental to activity, highlighting the importance of this specific functional group for binding. nih.gov

The following interactive table summarizes the impact of systematic modifications on the pyrazole scaffold based on findings from various in vitro studies.

Modification SiteModification TypeObserved Impact on In Vitro ActivityExample Target Class
N-1 PositionVarying cycloalkyl/alkyl groupsAlters binding affinity and selectivity. Bulky, lipophilic groups can enhance hydrophobic interactions.NS5B Polymerase, KCa2 Channels
C-3 PositionIntroduction of substituted aryl groupsModulates potency and selectivity through steric and electronic effects.COX-2, Meprin α/β
C-5 PositionIntroduction of substituted aryl groupsCrucial for establishing key interactions in the binding pocket (e.g., with selectivity pocket in COX-2).COX-2
OtherAddition of functional groups (e.g., sulfonamide, amide)Introduces potential for new hydrogen bonds and other specific interactions, often essential for activity.COX-2, NS5B Polymerase

Influence of the Cycloheptyl Moiety on Molecular Recognition and Binding Affinity to Biological Targets In Vitro

The cycloheptyl group at the N-1 position of the pyrazole ring primarily exerts its influence through steric and hydrophobic effects. Its size, shape, and lipophilicity are key determinants of how a molecule fits into the binding pocket of a biological target and the strength of the resulting interaction.

Hydrophobic Interactions: The cycloheptyl moiety is a bulky, non-polar group that can occupy and form favorable van der Waals interactions within hydrophobic pockets of an enzyme or receptor active site. In studies of related cycloalkyl derivatives, the replacement of smaller rings (e.g., cyclopentyl) with larger ones (e.g., cyclohexyl) has been shown to impact potency, suggesting that the size of the cycloalkyl group must be optimized to fit the specific topology of the target's binding site. mcgill.ca For KCa2 channel modulators, replacing a cyclohexane (B81311) ring with more hydrophobic disubstituted phenyl groups improved potency, indicating the importance of lipophilic character at this position. escholarship.org

Correlation of Structural Parameters with Enzyme Inhibition or Receptor Modulation In Vitro (e.g., NS5B inhibitors, KCa2 channels, COX-2 inhibitors)

SAR studies have established clear correlations between the structural features of this compound analogues and their in vitro activity against specific targets.

HCV NS5B Polymerase Inhibitors: For non-nucleoside inhibitors (NNIs) targeting the palm site I of the HCV NS5B polymerase, the substituent at the N-1 position of the pyrazole is critical. Studies on related benzothiazine scaffolds have shown that this position occupies a hydrophobic cavity. While aryl groups are often preferred, the activity is highly sensitive to the substituent's nature. The very low activity of an N-1 cyclohexyl derivative in one study highlights that a cycloheptyl group would also need to be carefully evaluated, as its bulky and lipophilic character could either enhance binding by filling the hydrophobic pocket or be detrimental due to steric clashes. nih.gov

KCa2 Channel Modulators: In the development of positive allosteric modulators for small-conductance calcium-activated potassium (KCa2) channels, the N-1 substituent plays a role in subtype selectivity and potency. In a series of pyrazolyl-pyrimidine modulators, the scaffold binds to a hydrophobic pocket between the channel's HA/HB helices and calmodulin. escholarship.org SAR studies showed that replacing the N-1 cyclohexyl ring of the parent compound with more hydrophobic groups could enhance the potentiation of KCa2.2a channels while maintaining selectivity over KCa2.3. escholarship.org This suggests that a cycloheptyl group, being slightly larger and more lipophilic than a cyclohexyl group, could potentially be a favorable modification for this target, provided it fits within the binding pocket.

The following interactive table summarizes SAR findings for different biological targets.

Biological TargetKey Structural Requirements for In Vitro ActivityRole of N-1 Cycloalkyl/Hydrophobic Moiety
NS5B PolymeraseBulky, lipophilic group at N-1 to occupy a hydrophobic pocket; specific linkers (e.g., amide) are crucial.Highly sensitive to size; an N-1 cyclohexyl derivative was inactive, suggesting potential steric limitations. nih.gov
KCa2 ChannelsPyrazolyl-pyrimidine core; hydrophobic N-1 substituent.Occupies a hydrophobic pocket; increasing hydrophobicity (vs. cyclohexyl) can improve potency on KCa2.2a. escholarship.org
COX-2Vicinal diaryl rings (C-3/C-5 or C-4/C-5); a sulfonamide/methylsulfonyl group on one aryl ring for selectivity.Less critical for selectivity than other substituents but contributes to overall binding and positioning. biointerfaceresearch.comnih.gov

Computational Approaches to SAR (e.g., Molecular Docking to explore binding modes with specific enzymes or proteins in silico)

Computational methods, particularly molecular docking, are invaluable tools for rationalizing the SAR of this compound derivatives and guiding the design of new analogues. mdpi.combeilstein-journals.org These in silico techniques predict the preferred binding pose and affinity of a ligand within the three-dimensional structure of its target protein. ijpbs.comrjptonline.org

Molecular Docking: Docking simulations can be used to visualize how a this compound derivative fits into the active site of a target like COX-2 or the allosteric site of KCa2 channels. nih.govnih.gov

Binding Pose Analysis: The simulation can predict the specific orientation of the molecule. For example, it can show the cycloheptyl group situated within a hydrophobic sub-pocket, while other parts of the molecule form hydrogen bonds or pi-stacking interactions with key amino acid residues. researchgate.netbiointerfaceresearch.com

Scoring Functions: Docking programs use scoring functions to estimate the binding free energy (e.g., in kcal/mol) of the predicted pose. rjptonline.org By comparing the docking scores of a series of analogues, researchers can computationally rank their potential activities, helping to prioritize which compounds to synthesize and test in vitro. ijpbs.comalrasheedcol.edu.iq

Rationalizing Selectivity: Docking can explain the molecular basis for selectivity. For instance, by comparing the active sites of COX-1 and COX-2, docking can demonstrate how the bulkier cycloheptyl-pyrazole scaffold might fit favorably into the larger COX-2 active site but clash with residues in the narrower COX-1 site. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for this compound derivatives, a predictive QSAR model can be generated. This model can then be used to estimate the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

These computational approaches provide a powerful complement to experimental in vitro assays, offering a mechanistic rationale for observed SAR data and enabling a more efficient, structure-based design of new and improved molecules. mdpi.com

Advanced Applications of 1 Cycloheptyl 1h Pyrazole in Chemical Sciences Non Biological, Non Clinical

Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis

Pyrazoles are highly valued as intermediates in organic synthesis due to the multiple reactive sites on the heterocyclic ring. The synthesis of the 1-cycloheptyl-1H-pyrazole scaffold itself can be achieved through several established methods for N-alkylation of pyrazoles. One of the most common approaches is the cyclocondensation reaction between a 1,3-dicarbonyl compound and cycloheptylhydrazine (B91774). nih.gov This method allows for the direct installation of the cycloheptyl group at the N1 position.

Alternative strategies for N-alkylation that could be employed include reactions under basic conditions using a cycloheptyl halide, Mitsunobu reactions, or transition-metal-catalyzed processes. mdpi.com More recently, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed, offering an alternative that avoids strong bases or high temperatures. mdpi.comsemanticscholar.org The choice of method often depends on the desired substitution pattern on the pyrazole (B372694) core. For unsymmetrical pyrazoles, the regioselectivity of the N-alkylation is primarily controlled by steric effects, meaning the cycloheptyl group would preferentially add to the less hindered nitrogen atom. mdpi.comsemanticscholar.org

Once synthesized, this compound serves as a versatile building block for more complex molecules. The pyrazole ring can undergo various functionalization reactions, including electrophilic substitution at the C4 position, lithiation followed by reaction with electrophiles, and transition-metal-catalyzed cross-coupling reactions at halogenated positions. The cycloheptyl group, while generally unreactive, imparts significant steric influence and enhances solubility in organic solvents, which can be advantageous in multi-step syntheses.

A notable example of a related structure's synthesis involves a one-pot, three-component reaction to produce 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives. This reaction proceeds with high yields by combining hydrazine (B178648) hydrate (B1144303), arylidene malononitrile, and cyclohexyl isothiocyanate. biointerfaceresearch.com A similar strategy could foreseeably be adapted for this compound derivatives by substituting cyclohexyl isothiocyanate with its cycloheptyl counterpart.

Table 1: Common Synthetic Routes to N-Substituted Pyrazoles

Synthesis Method Precursors Key Features
Knorr-type Cyclocondensation 1,3-Diketones + Substituted Hydrazines A classic, straightforward, and rapid method for creating the pyrazole ring. nih.gov
Base-mediated N-Alkylation Pyrazole + Alkyl Halide Involves deprotonation of the pyrazole NH followed by nucleophilic substitution. mdpi.com
[3+2] Cycloaddition Diazo Compounds + Alkynes Allows for the construction of the pyrazole ring from non-carbonyl precursors. organic-chemistry.org
Multicomponent Reactions e.g., Hydrazines, Isothiocyanates, etc. Efficiently builds complex pyrazole derivatives in a single step. biointerfaceresearch.com

| Acid-catalyzed Alkylation | Pyrazole + Trichloroacetimidates | A newer method that avoids harsh basic conditions and high temperatures. mdpi.com |

Applications in Material Science

The unique photophysical properties of pyrazole derivatives have positioned them as promising candidates for advanced materials. The introduction of a cycloheptyl group can significantly modify these properties, opening avenues for novel applications in organic electronics and sensor technology.

Development of Luminescent Pyrazole Derivatives

Many pyrazole-containing compounds exhibit fluorescence, a property that is highly sensitive to the nature of the substituents on the pyrazole ring. nih.gov These derivatives are explored for their potential as fluorescent probes and organic light-emitting materials. rsc.orgnih.gov The development of N-acyl pyrazoles, for example, has led to compounds with significant solid-state luminescent properties. rsc.orgnih.gov While the cycloheptyl group itself is not a chromophore, its presence can influence the electronic environment of the pyrazole core and any attached fluorophores. Its bulky, electron-donating nature can affect the molecule's conformation and intermolecular interactions in the solid state, which in turn dictates the luminescent behavior.

Exploration of Aggregation-Induced Emission (AIE) Properties

A fascinating phenomenon observed in some pyrazole derivatives is Aggregation-Induced Emission (AIE). rsc.orgnih.gov Unlike conventional fluorescent molecules that suffer from quenching in the aggregated or solid state, AIE-active molecules (AIEgens) are non-emissive in dilute solutions but become highly luminescent upon aggregation. nih.gov This effect is typically attributed to the restriction of intramolecular motion (RIM), where the prevention of rotational and vibrational movements in the aggregated state blocks non-radiative decay pathways and activates the radiative emission channel. semanticscholar.org

Tetraaryl pyrazole polymers have demonstrated AIE enhancement (AIEE) and have been utilized as fluorescent chemosensors. rsc.orgresearchgate.net It is hypothesized that a bulky and flexible substituent like the cycloheptyl group on the pyrazole nitrogen could be a key structural feature for promoting AIE. In the solid state or in aggregates, the cycloheptyl rings would sterically interact, restricting the intramolecular rotations of other parts of the molecule and potentially leading to strong AIE characteristics. This makes this compound derivatives intriguing targets for the design of new AIEgens. rsc.org

Potential in Organic Electronics (e.g., Thin Solid Films)

The solid-state luminescence associated with AIE makes pyrazole derivatives highly suitable for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov Materials that are highly emissive in the solid state are essential for the emissive layer in OLED devices. Researchers have successfully prepared thin, luminescent solid-state films from N-acyl pyrazole derivatives, demonstrating their potential in this area. rsc.orgnih.govbohrium.com

The this compound scaffold could be beneficial in this context. The cycloheptyl group can enhance the solubility of the molecule in organic solvents, which is crucial for processing and fabricating uniform thin films via solution-based methods like spin-coating. nih.gov Furthermore, if these derivatives exhibit strong AIE, they could lead to highly efficient and stable emissive layers in OLEDs, overcoming the aggregation-caused quenching that limits many traditional organic emitters.

Table 2: Potential Effects of the Cycloheptyl Group on Material Properties

Property Influence of Cycloheptyl Group Potential Application
Solubility Increases solubility in common organic solvents. nih.gov Solution-based processing of thin films for organic electronics.
Luminescence Can modulate photophysical properties through steric and electronic effects. Development of novel fluorescent probes and emitters.
Aggregation Bulky, flexible group may promote AIE by restricting intramolecular motion upon aggregation. rsc.org High-efficiency solid-state emitters for OLEDs.

| Film Morphology | Can influence molecular packing in the solid state, affecting charge transport and emission. | Optimization of performance in organic electronic devices. |

Role in Catalysis

In addition to their applications in materials science, N-substituted pyrazoles are pivotal as ligands in homogeneous catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and by modifying the substituents, one can fine-tune the steric and electronic properties of the resulting metal complex to optimize its catalytic activity.

As Ligands in Metal Catalysis (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, heavily relies on palladium catalysts supported by ligands. organic-chemistry.org Pyrazole-based ligands have been shown to be effective in stabilizing the palladium center and facilitating the catalytic cycle. lookchem.comnih.govresearchwithrutgers.com The N-substituent on the pyrazole ligand plays a critical role in the catalyst's performance.

The this compound ligand would introduce significant steric bulk around the metal center. This steric hindrance can have several positive effects:

It can help to stabilize the active monoligated palladium species, preventing catalyst decomposition and leading to higher turnover numbers.

The steric environment can influence the selectivity of the reaction, particularly in couplings involving complex substrates. nih.gov

For instance, palladium precatalysts bearing N-functionalized pyrazolyl ligands, including one with a cyclohexanol (B46403) group, have been shown to effectively catalyze the Suzuki-Miyaura coupling of challenging aryl chlorides. lookchem.com The bulky nature of these ligands was considered crucial for their stability and activity. Given that the cycloheptyl group is even larger, it is plausible that a this compound-based catalyst could offer enhanced performance, especially for sterically demanding or unreactive substrates that are problematic in many cross-coupling protocols. nih.gov

Table 3: Performance of Selected Pyrazole-Type Ligands in Suzuki-Miyaura Coupling

Catalyst/Ligand System Substrates Yield (%) Reference
Pd(OAc)₂ with dialkylbiphenylphosphino ligands 3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acid 99 organic-chemistry.org
XPhos Pd G2 precatalyst 4-Bromo-3,5-dinitro-1H-pyrazole + Arylboronic acids High N/A
P1 Precatalyst 3-Chloroindazole + Phenylboronic acid 95 nih.gov

Lack of Specific Research Findings for this compound in Advanced Non-Biological Applications

Following a comprehensive search of available scientific literature, no specific research data or detailed findings could be located for the chemical compound This compound within the explicit contexts of its application in non-biological, non-clinical chemical sciences as requested.

The investigation focused on two key advanced areas:

Development of Novel Synthetic Reagents and Intermediates

Despite targeted searches for scholarly articles, patents, and chemical research databases, the use of this compound as a catalyst, ligand, reagent, or synthetic intermediate in these specific fields is not documented in the accessible literature.

While the broader class of N-substituted pyrazoles has been explored in various chemical applications, including catalysis and asymmetric synthesis, the research detailing the specific role and performance of the 1-cycloheptyl variant is absent. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible at this time due to the lack of source material on this particular compound.

Future Research Directions for 1 Cycloheptyl 1h Pyrazole

The unique structural characteristics and versatile chemical nature of pyrazole (B372694) derivatives, including 1-cycloheptyl-1H-pyrazole, have established them as privileged scaffolds in medicinal chemistry, materials science, and catalysis. tandfonline.comresearchgate.netresearchgate.net As research progresses, several key areas have been identified for future exploration to unlock the full potential of this compound and its analogues. These directions focus on enhancing synthetic efficiency, deepening the understanding of its physicochemical properties, and discovering novel applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-cycloheptyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, ethyl acetoacetate and phenylhydrazine are cyclized under reflux in ethanol to form pyrazole cores, as seen in analogous compounds . Introducing the cycloheptyl group may require alkylation via nucleophilic substitution, using cycloheptyl halides and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Yield optimization depends on temperature control (60–80°C), stoichiometric ratios (1:1.2 hydrazine:ketone), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm cycloheptyl attachment (e.g., δ 1.4–1.8 ppm for cycloheptyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., m/z 177 for C₁₀H₁₅N₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the cycloheptyl substituent influence the electronic and steric properties of the pyrazole ring?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-311G**) reveal that the bulky cycloheptyl group increases steric hindrance, reducing nucleophilic attack at the N1 position. Electron-donating effects from the cycloheptyl ring slightly elevate HOMO energy (-6.2 eV vs. -6.5 eV for unsubstituted pyrazole), enhancing electrophilic substitution reactivity at C4 . Experimental validation via Hammett plots or kinetic isotope effects is recommended.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate data using multiple assays (e.g., enzyme inhibition, cell viability, and in vivo models) .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For instance, meta-chloro vs. para-methoxy groups may alter binding affinity to target proteins .
  • Reproducibility Checks : Standardize solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and positive controls .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinases). Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess conformational changes .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG) and identify critical residues for mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.